N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide is a chemical compound with significant relevance in medicinal chemistry. It belongs to the class of sulfonamides, which are known for their diverse applications, particularly in pharmaceuticals. This compound is characterized by its unique molecular structure and properties that lend it potential therapeutic uses.
The compound can be identified by its CAS number 29083-03-2. It is classified under sulfonamide derivatives, which are compounds that contain a sulfonamide functional group (). This particular sulfonamide features a tert-butylsulfanyl group attached to an ethyl chain, linked to a chlorobenzene moiety.
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide typically involves the following steps:
The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product. Common solvents used in this synthesis include dichloromethane or dimethylformamide.
The compound features a sulfonamide group, a chlorine atom on the aromatic ring, and a tert-butylsulfanyl substituent, which contributes to its chemical properties and reactivity.
N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions to optimize yields and minimize side reactions.
The mechanism of action for N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide primarily relates to its potential therapeutic effects. As a sulfonamide, it may inhibit bacterial dihydropteroate synthase, leading to antibacterial activity. Additionally, modifications in its structure may enhance selectivity towards specific biological targets.
N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide has potential applications in medicinal chemistry, particularly as an antimicrobial agent due to its structural similarity to known sulfa drugs. Further research may explore its efficacy against specific pathogens or its role in cancer treatment due to its ability to interact with biological pathways involved in tumor growth.
The benzenesulfonamide pharmacophore constitutes a critical structural element in numerous therapeutic agents, primarily due to its dual capacity for hydrogen bonding and directed molecular orientation. The sulfonamide group (–SO₂NH–) provides a rigid, planar configuration that facilitates both hydrogen bond donation (N–H) and acceptance (S=O) with biological targets. This bifunctional hydrogen-bonding capability enables precise interactions with enzyme active sites, particularly those containing serine residues or zinc metal centers common in carbonic anhydrases and matrix metalloproteinases. The scaffold’s inherent polarity enhances aqueous solubility, while the aromatic ring permits π-π stacking interactions with protein binding pockets [2] [5].
Strategic substitution on the benzenesulfonamide ring significantly modulates pharmacological activity. Para-substitution, as exemplified by the 4-chloro group in N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide, induces distinct electronic and steric effects that influence target recognition and binding kinetics. The chlorine atom’s moderate electronegativity withdraws electron density from the aromatic system, enhancing the sulfonamide NH’s hydrogen-donating capacity while maintaining optimal steric occupancy. This specific substitution pattern is observed in clinically relevant compounds, including diuretic agents and selective COX-2 inhibitors, where it contributes to both potency and metabolic stability [2] [7].
Table 1: Therapeutic Applications of Benzenesulfonamide Derivatives with Structural Analogies to N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
Therapeutic Class | Representative Compound | Key Structural Features | Target Interaction |
---|---|---|---|
Carbonic Anhydrase Inhibitors | Acetazolamide | Unsubstituted benzenesulfonamide | Zinc coordination in active site |
COX-2 Inhibitors | Celecoxib | 4-Sulfamoylphenyl group | Hydrophobic pocket binding |
Histamine H3 Antagonists | Patent US7884114B2 Derivatives | Varied sulfonamide substituents | Receptor allosteric modulation |
Thienopyrimidine Therapeutics | EVT-2773199 | Piperidine-sulfonamide linkage | Kinase domain interaction |
Recent synthetic innovations exploit this scaffold’s adaptability through modular construction. As demonstrated in the preparation of thieno[3,2-d]pyrimidine derivatives, the sulfonamide nitrogen serves as an ideal attachment point for introducing specialized side chains via alkylation or acylation reactions. These synthetic approaches enable systematic optimization of pharmacological properties while preserving the core scaffold’s target engagement capabilities. The commercial availability of diverse sulfonamide intermediates (e.g., 95% pure N-(tert-butyl)-4-chlorobenzenesulfonamide, CAS 29083-03-2) facilitates rapid analog synthesis for structure-activity relationship studies [2] [5].
The integration of a tert-butylsulfanyl (–S-tBu) moiety represents a deliberate design strategy to enhance lipophilic character and steric shielding. Positioned terminally on the ethylene spacer in N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide, this branched thioether group confers significant hydrophobic bulk (measured by π+ value ≈ 1.20) while maintaining metabolic resistance due to the tertiary carbon’s oxidation resistance. The thiomethyl group’s low polar surface area (<15 Ų) contributes to improved membrane permeability, as evidenced by computational predictions of enhanced gastrointestinal absorption and blood-brain barrier penetration in structurally similar sulfonamides. This aligns with drug design principles where controlled lipophilicity (LogP 2.5–4.0) balances solubility and permeability requirements [3] [7].
Concurrently, the 4-chlorophenyl ring establishes essential electronic and steric parameters for target complementarity. Chlorine’s Hammett constant (σₚ = 0.23) induces moderate electron withdrawal from the aromatic system, increasing the sulfonamide proton’s acidity (predicted pKa ≈ 9.5) and thus its hydrogen-bond-donating capacity. The atom’s van der Waals radius (1.75 Å) optimally occupies hydrophobic binding pockets without introducing excessive steric hindrance. Molecular modeling studies of analogous compounds demonstrate orthogonal alignment between the C–Cl bond vector and sulfonamide plane, creating a distinctive electrostatic potential map conducive to arene-arene interactions with phenylalanine-rich protein domains [2] [4] [7].
Table 2: Physicochemical Contributions of Substituents in Sulfonamide Derivatives
Structural Element | Electronic Contribution | Steric Contribution | Biological Impact |
---|---|---|---|
tert-Butylsulfanyl Ethyl | Minimal resonance (+R effect < 0.1) | Conformational restriction via gauche effects | Membrane permeability enhancement; Metabolic stability |
4-Chlorobenzenesulfonamide | σₚ = +0.23 (inductive); σₘ = +0.37 | Ortho-para directing steric map | Target affinity modulation; π-stacking optimization |
Ethylene Spacer | Torsional flexibility (≈120° rotation barrier) | Extended molecular length (≈5.2 Å) | Optimal pharmacophore separation |
The ethylene bridge (–CH₂CH₂–) connecting these pharmacophores serves as a conformational modulator. With a preferred gauche conformation (torsional angle ≈ 60°) observed in crystalline analogues, this spacer orients the tert-butylsulfanyl group perpendicular to the sulfonamide plane, minimizing intramolecular steric clash while enabling adaptive folding upon target binding. Nuclear magnetic resonance (NMR) analyses of related compounds reveal restricted rotation around the S–CH₂ bond (ΔG‡ ≈ 45 kJ/mol), creating a semi-rigid structure that reduces the entropic penalty during receptor binding. This pre-organization principle is increasingly exploited in protease inhibitor designs where conformational flexibility must be balanced with productive binding orientation [3] [7].
Synthetic accessibility further enhances this scaffold’s utility. The tert-butylsulfanyl group can be introduced via nucleophilic displacement using tert-butyl mercaptan with ethylene-linked electrophiles, while the 4-chlorobenzenesulfonamide moiety is readily incorporated through sulfonylation of 2-(tert-butylsulfanyl)ethanamine. Commercial availability of key intermediates (e.g., 95% pure N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide, Catalog# 1565CJ) supports structure-activity exploration through analog synthesis [3]. Together, these structural components exemplify contemporary medicinal chemistry’s integrative approach, where discrete molecular features collectively address the multifaceted challenges of drug efficacy and pharmacokinetic optimization.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9